EMfilerMin EMfilerMin
Brand Name: Vulcanchem
CAS No.: 159075-60-2
VCID: VC0240706
InChI:
SMILES:
Molecular Formula: C13H18N2O2
Molecular Weight: 0

EMfilerMin

CAS No.: 159075-60-2

Cat. No.: VC0240706

Molecular Formula: C13H18N2O2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

EMfilerMin - 159075-60-2

Specification

CAS No. 159075-60-2
Molecular Formula C13H18N2O2
Molecular Weight 0

Introduction

Basic Properties and Chemical Characteristics

Emfilermin is a non-glycosylated recombinant human leukemia inhibitory factor (r-hLIF) produced using recombinant DNA technology. It was initially purified as a factor that could induce differentiation and inhibit proliferation of myeloid leukemic cells . The compound is also known by several alternative names, including AM 424, recombinant leukemia inhibitory factor, and rhLIF .

The basic specifications of Emfilermin are summarized in the following table:

PropertySpecification
CAS Number159075-60-2
Molecular Weight~19,110.84 Da
CategoryProtein/Peptide
Purity98%
StructureFour-helix bundle protein
OriginatorWalter and Eliza Hall Institute of Medical Research, Australia

Emfilermin is synthesized as a 202 amino acid precursor that undergoes post-translational processing to remove 22 amino acids from its N-terminus, resulting in a 20 kDa mature protein . The mature protein adopts a compact four-helix bundle structure in an up-up-down-down configuration, which is a common structural motif among IL-6 family cytokines .

Molecular Structure and Biochemical Properties

Structurally, Emfilermin exists as a compact four-helix bundle with three disulfide bridges that confer significant stability to the molecule . The first helix (helix A) begins at residue Leu44 (residue 22 of the mature chain), and the N-terminal region is covalently linked to the C-terminal section of helix 3 via two disulfide bonds (Cys34-Cys156 and Cys40-Cys153) . A third disulfide bond joins helix D to the linker between helices A-B .

The N-terminal region of Emfilermin is particularly important for receptor binding . Nuclear magnetic resonance (NMR) analyses have demonstrated that Emfilermin is an extremely stable molecule, evidenced by extremely slow amide-exchange rates and relaxation parameters .

Mechanism of Action and Biological Function

Emfilermin, as a recombinant human LIF, exerts its biological effects through binding to a heterodimeric receptor complex consisting of the LIF receptor (LIFR) and glycoprotein 130 (gp130) . This receptor complex activates several intracellular signaling pathways, including JAK/STAT, PI3K/AKT, and MAPK cascades .

Unlike related cytokines such as IL-6, which requires a hexameric receptor complex (two molecules each of IL-6, gp130, and IL-6Rα), Emfilermin forms a trimeric signaling complex consisting of one molecule each of LIF, gp130, and LIFR . The architecture of this complex is crucial for the biological activities of Emfilermin.

Interestingly, Emfilermin binds with high affinity to both receptor chains independently:

  • The interaction with LIFR occurs via site III at one end of the four-helix bundle

  • The interaction with gp130 occurs via site II

The binding of Emfilermin to LIFR is approximately 80-fold tighter than its binding to gp130, reflecting the greater specificity of this interaction . In vivo, Emfilermin binds to its receptor with high affinity (Kd = 50-100 pM), exhibiting a near diffusion-limited on-rate and an extremely slow off-rate (suggesting a half-life of more than 24 hours at 4°C) .

Biological Activities and Therapeutic Applications

Emfilermin has demonstrated a wide range of biological activities, reflecting the pleiotropic nature of LIF. Its primary therapeutic applications that have been investigated include:

Fertility and Embryo Implantation

A significant focus of Emfilermin's clinical development was in the area of female infertility, particularly for patients with recurrent implantation failure during assisted reproductive techniques . The rationale for this application stemmed from biological evidence that LIF plays crucial roles in:

  • Embryo-maternal interaction during implantation

  • Differentiation of cytotrophoblasts toward the anchoring extravillous phenotype

  • Enhancement of blastocyst formation and improvement of embryo quality

Immunomodulatory Functions

Emfilermin, as a recombinant LIF, has significant immunomodulatory properties. It has been shown to:

  • Inhibit Th17 cell differentiation by suppressing the expression of RORγt

  • Promote the development of immune-tolerant dendritic cells

  • Induce differentiation of immunosuppressive macrophages

  • Protect tissues during infection by maintaining barrier function and homeostasis

Development History and Current Status

Emfilermin was originally discovered at the Walter and Eliza Hall Research Institute in Melbourne, Australia . Its development followed a complex path with several pharmaceutical companies involved:

  • Early development work on the compound was conducted at the Walter and Eliza Hall Institute

  • Amrad Corporation (Australia) undertook clinical development for chemotherapy-induced peripheral neuropathy

  • Serono conducted clinical trials for female infertility, particularly for patients with recurrent implantation failure during IVF

The timeline of key development events includes:

DateEvent
Pre-2003Discovery and initial characterization at Walter and Eliza Hall Institute
Pre-2004Amrad conducts clinical trials for chemotherapy-induced peripheral neuropathy
2004Amrad abandons development after trials show lack of efficacy for neuropathy
June 2004Serono completes international proof-of-concept phase II trial for female infertility
Post-2004Development appears to have been discontinued for major indications

Currently, Emfilermin appears to be available primarily as a research reagent rather than an approved therapeutic agent . It is offered by several suppliers for research purposes, particularly in studies related to chemotherapy-induced peripheral neuropathy and basic research on leukemia inhibitory factor biology .

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